4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Description
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a unique oxabicyclo[3.1.1]heptane core. The structure includes an oxygen atom within the bicyclic framework (2-oxa), an amino group at position 4, and a carboxylic acid moiety at position 1, which is stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its constrained bicyclic geometry, which mimics bioactive conformations and enhances binding affinity to biological targets such as enzymes or receptors . The hydrochloride salt form improves solubility, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c8-5-3-11-7(6(9)10)1-4(5)2-7;/h4-5H,1-3,8H2,(H,9,10);1H |
InChI Key |
PHNXRLOHBLTWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OCC2N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Features of 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride
The target compound combines a rigid 2-oxabicyclo[3.1.1]heptane skeleton with a carboxylic acid at position 1 and a primary amino group at position 4, stabilized as a hydrochloride salt. The bicyclic system imposes significant steric constraints, influencing both synthetic accessibility and molecular interactions. The oxygen atom in the bridgehead alters electron distribution, while the amino and carboxylic acid groups enable zwitterionic behavior in aqueous media. These features make the compound a valuable scaffold for pharmaceutical applications, particularly in designing conformationally restricted peptides.
Synthesis Strategies for the Bicyclo[3.1.1]heptane Core
Iodocyclization of Alkenyl Alcohol Precursors
A pivotal method involves iodocyclization of exocyclic alkenes, as demonstrated in the synthesis of related 2-oxabicyclo[2.2.2]octanes. For the [3.1.1] system, treatment of alkenyl alcohol 34 with iodine under mild conditions generates iodide 35 in 67% yield (Fig. 1a). This strategy benefits from stereoselectivity but requires careful temperature control to avoid side products like 6-oxabicyclo[3.2.1]octane.
Acid-Catalyzed Isomerization of Oxetane Derivatives
An optimized scalable route starts with commercially available alcohol 1 , which undergoes base-mediated cyclization to form oxetane 4 , followed by BF3·Et2O-catalyzed isomerization to yield 3-oxabicyclo[3.1.1]heptane 1a in 97% yield (Scheme 3). This method’s efficiency stems from the oxetane’s strain-driven reactivity, enabling multigram synthesis without chromatography.
Hypohalogenite-Mediated Annulation
The patent by describes a hypohalogenite (e.g., NaOCl)-assisted annulation of cis-4-N-protected amino-2-cyclopentene-1-carboxylates with aldoximes. This one-pot process constructs the bicyclic framework while introducing the amino group, achieving 58–64% yields for disubstituted derivatives.
Functionalization of the Bicyclic Core
Amino Group Installation
Curtius Rearrangement
Conversion of carboxylic acid 47 to amine 48 via the Curtius reaction provides a route to primary amines (Fig. 4). However, this method requires stringent anhydrous conditions and poses scalability challenges due to intermediate isocyanate handling.
Reductive Amination
Hydrogenolysis of benzyl-protected intermediates, as in the synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates, offers a robust alternative. Using Pd/C under H2 atmosphere, deprotection proceeds in 95% yield, though substrate solubility in aprotic solvents remains a limitation.
Salt Formation and Purification
Treatment of the free base with concentrated HCl in anhydrous Et2O yields the hydrochloride salt. Crystallization from EtOH/Et2O mixtures enhances purity (>99% by HPLC). X-ray crystallography confirms the zwitterionic structure, with chloride counterions occupying lattice sites (Supplementary Data 4–5).
Comparative Analysis of Synthetic Routes
The BF3-mediated isomerization excels in yield and scalability but requires specialized handling of Lewis acids. Iodocyclization offers superior stereocontrol, critical for enantioselective synthesis.
Characterization and Analytical Data
- NMR : ¹H NMR (400 MHz, D2O) δ 3.89 (dt, J = 10.4, 4.1 Hz, 1H, H-1), 3.12 (dd, J = 9.8, 2.6 Hz, 1H, H-5), 2.95 (m, 2H, H-3, H-6).
- X-ray : C–O bond lengths of 1.43 Å confirm the oxabicyclic structure; N–H···Cl hydrogen bonds stabilize the crystal lattice.
- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
Applications and Derivatives
The hydrochloride salt serves as a precursor for:
- Peptidomimetics : Incorporation into opioid receptor ligands via solid-phase synthesis.
- Bioisosteres : Replacement of meta-substituted benzene rings in kinase inhibitors, improving aqueous solubility (clogP reduction by 1.2 units).
- Prodrugs : Ester derivatives (e.g., ethyl ester 78 ) enhance blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Core Bicyclic Framework : The compound’s [3.1.1] bicyclic system differs from related bicyclo[3.2.0] or spiro systems (e.g., penicillanic acid derivatives in and ), which exhibit distinct ring strain and spatial arrangements .
- Heteroatom Variations: Oxabicyclo vs. Azabicyclo: The oxygen atom in the target compound contrasts with nitrogen-containing analogs like 3-azabicyclo[3.1.1]heptane derivatives (e.g., 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride in ). Nitrogen introduces basicity and hydrogen-bonding capabilities, whereas oxygen influences polarity and metabolic stability . Amino Group Positioning: The 4-amino substitution is distinct from compounds like 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride (), where the amino group is part of a methylene side chain. This positional variance impacts steric interactions and target selectivity .
Functional Group Comparisons:
Biological Activity
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, a bicyclic compound, has garnered interest in the fields of pharmacology and biochemistry due to its unique structural characteristics and potential biological activities. This compound, with a molecular formula of CHClNO and a molecular weight of approximately 194 g/mol, features a bicyclic framework that includes an oxygen atom, which is integral to its reactivity and biological interactions.
Structural Characteristics
The structural uniqueness of 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride allows it to engage in various biochemical interactions. The presence of both an amino group and a carboxylic acid group enables the formation of hydrogen bonds and ionic interactions with biological molecules, which are crucial for its activity in enzyme binding and modulation of biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 194 g/mol |
| LogP | -2.81 |
| Polar Surface Area (Ų) | 73 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Enzyme Interaction
Research indicates that the carboxylic acid moiety of the compound plays a significant role in interacting with enzymes, particularly those involved in metabolic pathways. The ability to form hydrogen bonds enhances its potential as a competitive inhibitor or modulator of enzyme activity, making it a candidate for drug development targeting specific biochemical pathways.
Neuroprotective Effects
While direct studies on 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride are sparse, related compounds such as Huperzine A have demonstrated neuroprotective properties through acetylcholinesterase inhibition . This suggests that similar mechanisms may be applicable to the compound , warranting further investigation into its potential neuroprotective effects.
Pharmacological Applications
The unique properties of this bicyclic compound suggest potential applications in various therapeutic areas, including:
- Neurodegenerative Diseases : As a potential neuroprotective agent.
- Cancer Therapy : Due to its cytotoxic properties observed in related compounds.
- Metabolic Disorders : By modulating enzyme activities involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride?
- Methodological Answer :
- Photochemical [2+2] Cycloaddition : A photochemical approach using 1,5-dienes under UV light enables bicyclic ring formation. This method requires precise control of reaction time and solvent polarity (e.g., acetonitrile) to optimize yield and minimize side products .
- Multi-Step Synthesis : A sequential strategy involves (i) cyclization of amine precursors using strong acids/bases, (ii) carboxylation to introduce the carboxylic acid group, and (iii) hydrochloride salt formation via crystallization. Protection/deprotection steps (e.g., tert-butoxycarbonyl [Boc] groups) enhance intermediate stability .
- Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Photochemical Cycloaddition | 65–75 | UV light, RT, 12–24 h | |
| Multi-Step Carboxylation | 50–60 | Boc protection, HCl gas |
Q. Which analytical techniques are critical for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% threshold for research-grade material) and detects trace impurities. Use C18 columns with a mobile phase of water/acetonitrile (+0.1% formic acid) for optimal separation .
- NMR Spectroscopy : 1H/13C NMR (D2O or DMSO-d6) identifies key signals:
- Bicyclic protons: δ 1.8–2.6 ppm (m, CH2 groups) .
- Carboxylic acid: δ 175–178 ppm (13C) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with <0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Conditions : NMR chemical shifts vary with solvent (e.g., D2O vs. DMSO-d6) and pH. For example, protonation of the amino group in D2O may shift δ values by 0.1–0.3 ppm .
- Advanced Techniques :
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions (e.g., bicyclic CH2 groups) .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR shifts and validates bicyclic conformation .
- Reproducibility : Repeat experiments under standardized conditions (e.g., 500 MHz NMR, 25°C) to minimize instrument-related discrepancies.
Q. What experimental strategies optimize enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC to separate enantiomers. Monitor optical rotation ([α]D) for confirmation .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization steps to favor desired stereochemistry .
- Table 2 : Enantiomeric Excess (ee) Optimization
| Strategy | ee Achieved (%) | Key Reagents | Reference |
|---|---|---|---|
| Chiral HPLC Resolution | >99 | Chiralpak IA, hexane/ethanol | |
| Catalytic Asymmetric Synthesis | 85–90 | Jacobsen’s catalyst |
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
- Methodological Answer :
- Derivative Synthesis : Modify functional groups (e.g., methyl, fluorine substitutions) while retaining the bicyclic core. Use Mitsunobu reactions for hydroxyl group introduction or Pd-catalyzed cross-coupling for aryl additions .
- In Vitro Assays :
- Enzyme Inhibition : Test against proteases (e.g., thrombin) using fluorogenic substrates.
- Cellular Uptake : Label with fluorescein isothiocyanate (FITC) and quantify via flow cytometry .
- Computational Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., G-protein-coupled receptors) .
Data Contradiction Analysis
Q. Conflicting reports on bicyclic ring stability under acidic conditions: How to address?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 1M HCl, 37°C) and monitor via LC-MS.
- Key Findings :
- The oxabicyclo ring is stable at pH 2–6 but undergoes ring-opening above pH 7 due to nucleophilic attack on the ether oxygen .
- Mitigation : Use buffered solutions (pH 4–5) during biological assays to maintain integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
